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molecular formula C6H3BrClNO2 B102327 5-Bromo-2-chloronitrobenzene CAS No. 16588-24-2

5-Bromo-2-chloronitrobenzene

Cat. No. B102327
M. Wt: 236.45 g/mol
InChI Key: DJRYWPGOQTUJMQ-UHFFFAOYSA-N
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Patent
US09133180B2

Procedure details

To a solution of 4-bromo-1-chloro-2-nitro-benzene (14 g, 0.059 mol) in 400 mL THF at −40° C. was added dropwise vinylmagnesium bromide (177 mL of 1.0M solution in THF, 0.177 mol). The reaction mixture was stirred for 2 hrs at 40° C. Aqueous NH4Cl was added and the mixture extracted with ether. The organic phase was dried over Na2SO4, concentrated and the residue purified by silica gel column chromatography to give the title compound (6 g, 44%).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
177 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([N+:9]([O-])=O)[CH:3]=1.[CH:12]([Mg]Br)=[CH2:13].[NH4+].[Cl-]>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]2[C:3]=1[CH:12]=[CH:13][NH:9]2 |f:2.3|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Name
Quantity
177 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hrs at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C2C=CNC2=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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